

Replicating Published Findings on SB-649868: A Comparative Guide

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Compound of Interest

Compound Name: SB-649868

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published findings on **SB-649868**, a dual orexin receptor antagonist (DORA). It is designed to assist researchers in understanding and potentially replicating key experiments by presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Mechanism of Action: Targeting the Orexin System

SB-649868 functions by competitively blocking the binding of the neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R.^{[1][2]} The orexin system is a central mediator of wakefulness, and by inhibiting this signaling, **SB-649868** promotes sleep.^{[1][3]} This mechanism of action is distinct from traditional hypnotics that commonly target the GABAergic system.^{[3][4]}

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from clinical trials investigating the effects of **SB-649868** on objective sleep parameters measured by polysomnography (PSG).

Table 1: Effects of SB-649868 on Sleep Parameters in Patients with Primary Insomnia

Dose	Change in Latency to Persistent Sleep (LPS) vs. Placebo (minutes)	Change in Wake After Sleep Onset (WASO) vs. Placebo (minutes)	Change in Total Sleep Time (TST) vs. Placebo (minutes)
10 mg	Statistically significant reduction[5]	Not statistically significant[5]	+22[5]
30 mg	Statistically significant reduction[5]	Statistically significant reduction[5]	Statistically significant increase[5]
60 mg	Statistically significant reduction[5]	Statistically significant reduction[5]	+70[5]

Data from a multicenter, randomized, double-blind, placebo-controlled crossover study in 52 male subjects with primary insomnia.[5]

Table 2: Comparison of SB-649868 and Zolpidem in a Model of Situational Insomnia

Treatment	Change in Total Sleep Time (TST) vs. Placebo (minutes)	Change in Wake After Sleep Onset (WASO) vs. Placebo (minutes)	Change in Latency to Persistent Sleep (LPS) vs. Placebo (minutes)	Effect on REM Sleep Duration
SB-649868 (10 mg)	+17[6]	Not statistically significant[6]	Statistically significant reduction[6]	No significant change[6]
SB-649868 (30 mg)	+31[6]	-14.7[6]	Statistically significant reduction[6]	Increased[6]
Zolpidem (10 mg)	+11[6]	Not statistically significant[6]	Not statistically significant[6]	Reduced[6]

Data from a randomized, double-blind, placebo-controlled, four-period crossover study in 51 healthy male volunteers in a traffic noise model of situational insomnia.[6]

Experimental Protocols

Polysomnography (PSG) Assessment

Objective: To objectively measure sleep parameters.

Methodology:

- Subjects were monitored in a sleep laboratory for at least two consecutive nights.[5]
- Standard PSG recordings included electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) to monitor brain waves, eye movements, and muscle activity, respectively.[2]
- Key parameters analyzed include:
 - Latency to Persistent Sleep (LPS): Time from "lights out" to the first 20 consecutive epochs of stage 2 sleep.[5]
 - Wake After Sleep Onset (WASO): Total time spent awake from the onset of persistent sleep until the final awakening.[5]
 - Total Sleep Time (TST): The total duration of all sleep stages.[5]
 - Sleep Stages: Duration and percentage of time spent in different sleep stages (N1, N2, N3/Slow Wave Sleep, and REM).[2]
- Data were scored by trained technicians blinded to the treatment condition.[5]

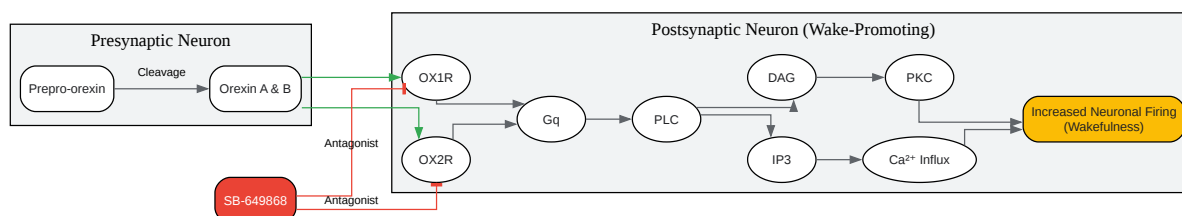
Next-Day Residual Effects Assessment

Objective: To evaluate potential cognitive and psychomotor impairment the morning after drug administration.

Methodology:

- A battery of validated cognitive tests was administered at "lights on" after the PSG recording.
[5]
- Tests included:
 - Digit Symbol Substitution Test (DSST): Assesses information processing, concentration, and psychomotor performance.[5]
 - Modified Verbal Learning Memory Test: Evaluates verbal memory and learning.[5]
- Vital signs and subjective assessments of sleepiness (e.g., using visual analog scales) were also collected.[5]

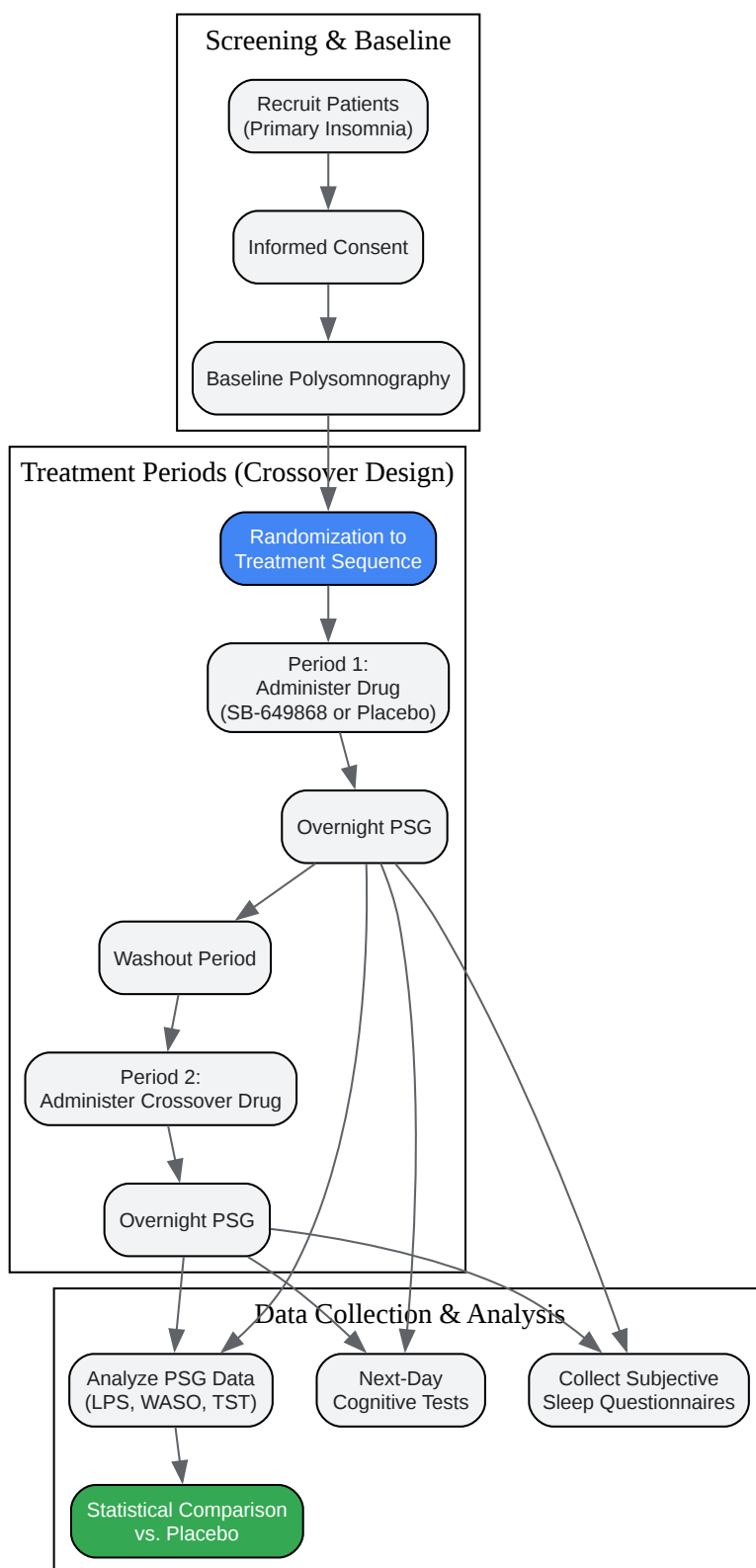
Visualizing the Mechanism and Workflow Orexin Signaling Pathway and SB-649868 Inhibition



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Caption: Orexin signaling pathway promoting wakefulness and its inhibition by **SB-649868**.

Clinical Trial Workflow for SB-649868 Efficacy Assessment



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Caption: Generalized workflow for a crossover clinical trial evaluating **SB-649868**.

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